molecular formula C6H15ClSi B093292 Butyl(chloro)dimethylsilane CAS No. 1000-50-6

Butyl(chloro)dimethylsilane

Cat. No. B093292
CAS RN: 1000-50-6
M. Wt: 150.72 g/mol
InChI Key: MXOSTENCGSDMRE-UHFFFAOYSA-N
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Description

Butyl(chloro)dimethylsilane is a compound that is related to the field of organosilicon chemistry, which involves the study and synthesis of organic compounds containing silicon. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related organosilicon compounds and chlorination reactions, which can be relevant to understanding the broader context of butyl(chloro)dimethylsilane's chemistry.

Synthesis Analysis

The synthesis of organosilicon compounds can involve various strategies, including the use of chlorination agents and the formation of coordinate bonds with silicon. For example, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of thionyl chloride and tetrabutylammonium chloride to suppress side reactions during chlorination . Additionally, the formation of a coordinate bond between silicon and chloride is evidenced in the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, which features a pentacoordinated silicon atom . These methods and findings could be extrapolated to the synthesis of butyl(chloro)dimethylsilane.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite complex, as seen in the X-ray study of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane. This compound exhibits a trigonal-bipyramidal coordination with axial O and Cl atoms, and a significant displacement of the Si atom towards the oxygen atom, indicating a coordinate bond . This information provides insight into the potential geometries and bonding patterns that might be expected in butyl(chloro)dimethylsilane.

Chemical Reactions Analysis

The chemical reactivity of chlorinated organosilicon compounds can involve various transformations. For instance, the chlorination of phenols leads to the formation of chloromethylene compounds and trichloro ketones, as demonstrated in the study of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol . These reactions highlight the reactivity of chlorinated compounds and the potential for complex product formation, which is relevant for understanding the chemical behavior of butyl(chloro)dimethylsilane.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of butyl(chloro)dimethylsilane, they do provide data on related compounds. For example, the crystal structure analysis of a benzimidazole derivative reveals intermolecular interactions and the planarity of certain molecular fragments . Such structural details can influence the physical properties like melting points, solubility, and chemical reactivity. These aspects are crucial for predicting the behavior of butyl(chloro)dimethylsilane in various environments and reactions.

Scientific Research Applications

  • Synthesis of Silylamines : Reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines produce compounds used in various chemical processes due to their high stability toward hydrolysis and lower chemical reactivity compared to trimethylsilyl analogs (Bowser & Bringley, 1985).

  • Organosilane Compounds in Electrochemistry : Trinuclear ferrocenyl based organosilane compounds synthesized from butyl(dimethyl)silane have been studied for their electrochemical properties. These compounds are significant in exploring novel materials for electrochemical applications (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).

  • Hydrosilylation of Functional Olefins : The hydrosilylation of polar compounds using dimethylsilane, including butyl variants, has been explored, showing applications in organic synthesis and material science (Salimgareeva, Kaverin, & Jurjev, 1978).

  • Optical Imaging for Cancer Detection : A water-soluble near-infrared dye, synthesized using derivatives of butyl(chloro)dimethylsilane, has shown potential in developing molecular-based beacons for cancer detection through in vivo optical imaging (Pham, Medarova, & Moore, 2005).

  • Structural Studies : Chloro derivatives of butyl(dimethyl)silane have been structurally analyzed using X-ray crystallography, contributing to the understanding of organosilicon chemistry and its applications in materials science (Macharashvili et al., 1988).

  • Synthesis of Liquid Crystals : Chiral unsymmetrical dimeric liquid crystals, incorporating a butyl or chloro group, have been synthesized using butyl(chloro)dimethylsilane. Their mesomorphic properties and phase behavior provide insights into materials science and nanotechnology applications (Sarkar et al., 2013).

  • Protecting Hydroxyl Groups in Organic Synthesis : The use of butyl(dimethyl)silane derivatives for protecting hydroxyl groups in organic synthesis has been studied. This method is useful in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

  • Electro-Optical Behavior of Polysiloxanes : The synthesis and electro-optical behavior of chiral smectic side-chain polysiloxanes, prepared by hydrosilylation of a dimethylsilane-methyl-hydrosilane copolymer, have been explored for their potential in electronic and photonic applications (Svensson et al., 1993).

Safety And Hazards

Butyl(chloro)dimethylsilane is classified as a flammable liquid and can cause severe skin burns and eye damage . It’s recommended to avoid release to the environment and to use personal protective equipment like dust masks, eyeshields, and gloves when handling this substance .

properties

IUPAC Name

butyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061376
Record name Silane, butylchlorodimethyl-
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Molecular Weight

150.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, butylchlorodimethyl-

CAS RN

1000-50-6
Record name Butyldimethylsilyl chloride
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Record name n-Butylchlorodimethylsilane
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Record name Silane, butylchlorodimethyl-
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Record name Silane, butylchlorodimethyl-
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Record name Butylchlorodimethylsilane
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Record name Silane, butylchlorodimethyl
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Record name N-BUTYLCHLORODIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
JR Bowser, JF Bringley - Synthesis and Reactivity in Inorganic and …, 1985 - Taylor & Francis
Reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines or their lithium salts produce compounds having the general formula t-BuMe 2 SiNRR 1 . These …
Number of citations: 8 www.tandfonline.com
S Esters - thieme-connect.com
Silyl esters can be prepared from many acids, and this section covers silyl esters formed from carboxylic acids, perfluoroalkanesulfonic acids, sulfuric acid and phosphoric acids. The …
Number of citations: 0 www.thieme-connect.com
GT Almtorp, TL Bachmann, KBG Torssel - Acta Chem Scand, 1991 - actachemscand.org
In a previous article a methodology for the construction of the flavonoid skeleton was described. 1 The parent flavanone 1 was prepared by selective chlorination of salicylaldehyde …
Number of citations: 12 actachemscand.org
Y Galvan, KR Phillips, M Haumann, P Wasserscheid… - Langmuir, 2018 - ACS Publications
In order to prepare lubricant-infused repellent coatings on silica nanostructures using low vapor pressure ionic liquids as lubricants, we study the wetting behavior of a set of imidazolium…
Number of citations: 34 pubs.acs.org
LS Khasanova, FA Gimalova, ZR Valiullina… - Russian Journal of …, 2012 - Springer
A new disaccharide block for OSW-1 natural steroidal antitumor agent was described. Regioisomeric 2- and 3-O-p-methoxybenzoyl derivatives of phenyl 1-thio-β-d-xylopyranoside and …
Number of citations: 1 link.springer.com
K Yamatani, R Kawatani, H Ajiro - Journal of Molecular Structure, 2020 - Elsevier
Glucosamine derivatives with double caffeic acid moieties were synthesized for developments of natural based materials. Caffeic acids were introduced to glucosamine derivatives …
Number of citations: 9 www.sciencedirect.com
M Grøtli, M Douglas, B Beijer, RG García… - Journal of the …, 1997 - pubs.rsc.org
Highly selective 2′-O-alkylation of 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) guanosine has been achieved by using an alkyl halide and a sterically hindered strong organic base, …
Number of citations: 22 pubs.rsc.org
M Nilsson, G Kalayanov, A Winqvist, P Pinho… - Bioorganic & medicinal …, 2012 - Elsevier
4′-Azido-2′-deoxy-2′-methylcytidine (14) is a potent nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, displaying an EC 50 value of 1.2μM and showing …
Number of citations: 19 www.sciencedirect.com
AM Gimazetdinov, AZ Al'mukhametov… - Russian Journal of …, 2017 - Springer
Abstract Treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate with Bu 4 NF in THF resulted in …
Number of citations: 4 link.springer.com
CR Myers, P Spaltenstein, LK Baker, CL Schwans… - Tetrahedron letters, 2021 - Elsevier
Products from an iodine-mediated diallylsilane rearrangement were taken into an asymmetric dihydroxylation (AD) reaction resulting in the formation of diastereomeric 6-membered …
Number of citations: 5 www.sciencedirect.com

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